2,3,6-Trichloronaphthalene

Descripción general

Descripción

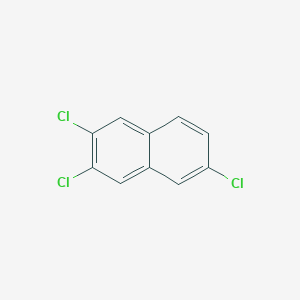

2,3,6-Trichloronaphthalene is a polychlorinated aromatic hydrocarbon with the molecular formula C₁₀H₅Cl₃. It is a derivative of naphthalene, where three hydrogen atoms are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,6-Trichloronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form chlorinated naphthoquinones under specific conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of various substituted naphthalenes.

Oxidation: Production of chlorinated naphthoquinones.

Reduction: Formation of dechlorinated naphthalene derivatives.

Aplicaciones Científicas De Investigación

2,3,6-Trichloronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Studied for its effects on biological systems, particularly in toxicology research.

Medicine: Investigated for its potential use in developing pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2,3,6-Trichloronaphthalene involves its interaction with cellular components. The compound can bind to proteins and enzymes, potentially disrupting their normal function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

- 1,2,3-Trichloronaphthalene

- 1,2,4-Trichloronaphthalene

- 1,2,5-Trichloronaphthalene

- 1,2,6-Trichloronaphthalene

- 1,2,7-Trichloronaphthalene

- 1,2,8-Trichloronaphthalene

Comparison: 2,3,6-Trichloronaphthalene is unique due to the specific positions of the chlorine atoms, which influence its chemical reactivity and physical properties. Compared to other trichloronaphthalenes, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Actividad Biológica

2,3,6-Trichloronaphthalene (TCN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its significant biological activity and potential environmental impact. This article explores the biological effects, toxicity, and environmental considerations associated with TCN, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₅Cl₃

- Molecular Weight : Approximately 231.51 g/mol

- Structure : TCN features three chlorine atoms substituted at the 2, 3, and 6 positions on the naphthalene ring. This unique structure influences its chemical reactivity and biological interactions.

Toxicological Effects

Research indicates that TCN exhibits various toxicological effects, which can be categorized into acute and chronic impacts:

- Acute Effects :

- Chronic Effects :

The biological activity of TCN is primarily mediated through its interaction with cellular membranes and enzymes. Key mechanisms include:

- Cytotoxicity : TCN disrupts cellular membranes, which can lead to cell death.

- Oxidative Stress : The compound induces oxidative stress by generating ROS, which can damage DNA and proteins.

- Endocrine Disruption : Some studies suggest that TCN may interfere with hormonal pathways, although further research is needed to confirm these effects .

Environmental Impact

TCN is classified as a persistent organic pollutant (POP), raising concerns about its bioaccumulation in aquatic organisms. Studies have shown that TCN can accumulate in fish and other wildlife, posing risks to the food chain and ecosystem health .

Toxicity Data Table

| Endpoint | Value | Source |

|---|---|---|

| LD50 (Guinea Pig) | >3 mg/kg | NITE |

| Skin Irritation | Yes | NJ Department of Health |

| Liver Damage | Potential | WHO |

| Oxidative Stress | Induced | PubChem |

Case Studies

-

Case Study on Aquatic Toxicity :

A study conducted on fish species exposed to varying concentrations of TCN revealed significant bioaccumulation over time. The findings indicated that higher concentrations led to increased mortality rates and reproductive issues in fish populations. -

Occupational Exposure Assessment :

An assessment of workers in industries using TCN showed elevated levels of liver enzymes in individuals exposed to high concentrations. This study emphasized the need for improved safety protocols in workplaces handling chlorinated compounds .

Propiedades

IUPAC Name |

2,3,6-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLBFKRYKUCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204266 | |

| Record name | 2,3,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-40-6 | |

| Record name | Naphthalene, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.